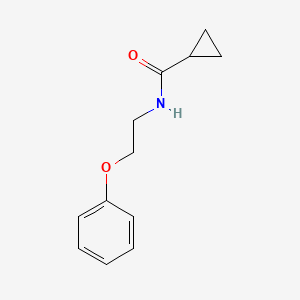

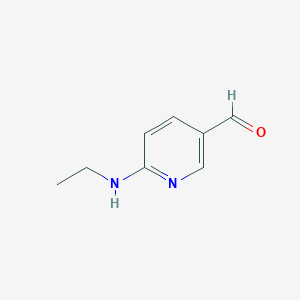

N-(2-phenoxyethyl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-phenoxyethyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.257 .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, solubility, and stability, are not specified in the retrieved sources .Applications De Recherche Scientifique

Selective Hydrogenation Catalysts

The use of catalysts containing cyclopropane rings, such as those derived from N-(2-phenoxyethyl)cyclopropanecarboxamide, has been explored for selective hydrogenation processes. For instance, a catalyst comprising Pd nanoparticles supported on mesoporous graphitic carbon nitride showed high activity and selectivity for converting phenol to cyclohexanone, a crucial intermediate in polyamide production, under mild conditions (Wang, Yao, Li, Su, & Antonietti, 2011).

Anesthetic Gas Targets

Research on anesthetic gases such as nitrous oxide, xenon, and cyclopropane has identified two-pore-domain K+ channels as a novel target. These findings suggest a different mechanism of action for these anesthetics compared to traditional ones, providing insights into anesthesia and potential therapeutic applications (Gruss, Bushell, Bright, Lieb, Mathie, & Franks, 2004).

NMDA Receptor Channel Blockers

Certain analogues of this compound have been developed as potent NMDA receptor antagonists, offering a new class of drugs for neurological conditions. These compounds demonstrate significant binding affinity and efficacy in blocking NMDA receptor channels, a promising approach for treating diseases associated with this receptor (Shuto, Ono, Imoto, Yoshii, & Matsuda, 1998).

Cyclopropylation Reactions

The development of new methods for introducing cyclopropane rings into molecules is crucial for medicinal chemistry. A scalable Chan-Lam cyclopropylation reaction using potassium cyclopropyl trifluoroborate has been developed, enabling O-cyclopropylation of phenols and N-cyclopropylation of azaheterocycles. This method facilitates the synthesis of cyclopropyl aryl ethers and amine derivatives, important building blocks in drug discovery (Derosa, O'Duill, Holcomb, Boulous, Patman, Wang, Tran-Dube, McAlpine, & Engle, 2018).

Antidepressant Activity

Compounds containing the cyclopropane ring, such as certain 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, have been synthesized and evaluated for their antidepressant properties. Some derivatives exhibited higher activity than traditional antidepressants, highlighting the cyclopropane ring's potential in developing new therapeutic agents (Bonnaud, Cousse, Mouzin, Briley, Stenger, Fauran, & Couzinier, 1987).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-phenoxyethyl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(10-6-7-10)13-8-9-15-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGCVKMWNFRFOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCOC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2375692.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-methylisoxazol-4-yl)methyl)urea](/img/structure/B2375693.png)

![6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2375697.png)

![4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2375700.png)

![(E)-N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2375709.png)

![5H-indeno[1,2-d]pyrimidine](/img/structure/B2375711.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2375712.png)